molecular formula C19H16Cl2N2OS B2456237 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034435-98-6

3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2456237
CAS No.: 2034435-98-6
M. Wt: 391.31
InChI Key: DCMGWNJFNXDWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic small molecule of interest in early-stage pharmacological and chemical research. Compounds incorporating dichlorophenyl and heteroaromatic systems, such as thiophene and pyridine, are frequently investigated as potential modulators of various biological targets . Similar structural frameworks have been explored in medicinal chemistry for their diverse activities, including interactions with kinase enzymes . The specific arrangement of its molecular structure suggests potential for use as a key intermediate or a pharmacophore in the design and development of novel bioactive molecules. This product is intended solely for laboratory research purposes to further investigate its physicochemical properties, mechanism of action, and binding affinity in controlled in vitro settings.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMGWNJFNXDWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical and Structural Overview

Molecular Characteristics

The compound (CAS 2034435-98-6) has the molecular formula C₁₉H₁₆Cl₂N₂OS and a molecular weight of 391.3 g/mol . Its structure integrates a propanamide backbone substituted with a 2,6-dichlorophenyl group, a pyridinylmethyl moiety, and a thiophen-2-yl ring (Fig. 1).

Table 1: Physicochemical Properties
Property Value Source
Molecular Formula C₁₉H₁₆Cl₂N₂OS
Molecular Weight 391.3 g/mol
Boiling Point Not reported -
Melting Point Not reported -
Solubility Likely polar aprotic Computed

Retrosynthetic Analysis

The synthesis of 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can be deconstructed into three key fragments:

  • Propanamide core : Derived from 3-(2,6-dichlorophenyl)propanoic acid.
  • Pyridinylmethyl-thiophene subunit : Synthesized via cross-coupling or alkylation.
  • Amide bond formation : Coupling the acid with the amine-containing fragment.

Preparation Methodologies

Fragment Synthesis

Synthesis of 3-(2,6-Dichlorophenyl)Propanoic Acid

Route A : Friedel-Crafts Alkylation

  • Reagents : 2,6-Dichlorobenzene, acrylic acid, AlCl₃ catalyst.
  • Conditions : 80°C, 12 h, anhydrous dichloromethane.
  • Yield : 68% (reported for analogous systems).

Route B : Grignard Addition

  • Reagents : 2,6-Dichlorophenylmagnesium bromide, acrylonitrile, followed by hydrolysis.
  • Conditions : THF, 0°C → rt, 6 h.
  • Yield : 72%.
Synthesis of (2-(Thiophen-2-yl)Pyridin-4-yl)Methanamine

Step 1 : Suzuki-Miyaura Coupling

  • Reagents : 4-Bromopyridine, thiophen-2-ylboronic acid, Pd(PPh₃)₄.
  • Conditions : DME/H₂O (3:1), 90°C, 8 h.
  • Yield : 85% (similar to Pd-catalyzed couplings in).

Step 2 : Reductive Amination

  • Reagents : 2-(Thiophen-2-yl)pyridine-4-carbaldehyde, NH₄OAc, NaBH₃CN.
  • Conditions : MeOH, rt, 4 h.
  • Yield : 78%.

Amide Bond Formation

Method 1 : Carbodiimide-Mediated Coupling

  • Reagents : 3-(2,6-Dichlorophenyl)propanoic acid, HOBt, EDC·HCl, (2-(thiophen-2-yl)pyridin-4-yl)methanamine.
  • Conditions : DMF, 0°C → rt, 24 h.
  • Yield : 65%.

Method 2 : Mixed Carbonate Activation

  • Reagents : Propanoic acid, ClCO₂Et, amine fragment.
  • Conditions : THF, -10°C, 2 h.
  • Yield : 58% (patent-derived method).

Reaction Optimization

Catalytic Enhancements

  • Pd Nanoparticles : Use of Pd/C (5 wt%) in Suzuki coupling improved yields to 89%.
  • Microwave Assistance : Reduced coupling time from 8 h to 45 min at 120°C.

Solvent Effects

  • DMF vs. THF : DMF provided higher amidation yields (65% vs. 58%) due to better solubility of intermediates.
Table 2: Comparative Yields Under Varied Conditions
Method Catalyst/Solvent Yield (%)
Carbodiimide (EDC/HOBt) DMF 65
Mixed Carbonate THF 58
Suzuki Coupling (Pd/C) DME/H₂O 89

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, dichlorophenyl-H), 7.32 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H).
  • LC-MS : m/z 391.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Challenges and Mitigations

Steric Hindrance

  • The 2,6-dichlorophenyl group imposes steric constraints during amidation. Mitigation : Use of excess EDC·HCl (1.5 equiv) and extended reaction times.

Byproduct Formation

  • Observation : Thiophene ring oxidation during coupling.
  • Solution : Conduct reactions under N₂ atmosphere with BHT (0.1 wt%).

Chemical Reactions Analysis

Amide Bond Hydrolysis

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Yields 3-(2,6-dichlorophenyl)propanoic acid and 2-(thiophen-2-yl)pyridin-4-ylmethanamine.

  • Basic hydrolysis : Generates a carboxylate anion and free amine. Requires elevated temperatures (e.g., reflux in NaOH/ethanol).

Key Data :

ConditionProduct AProduct BYield (%)
6M HCl, reflux3-(2,6-dichlorophenyl)propanoic acid2-(thiophen-2-yl)pyridin-4-ylmethanamine~75
2M NaOH, EtOHSodium propanoate saltFree amine~68

Aromatic Electrophilic Substitution

The dichlorophenyl and thiophene rings participate in electrophilic reactions, though reactivity varies:

Dichlorophenyl Ring

  • Chlorine-directed reactions :

    • Nitration: Occurs at the para position to chlorine under HNO₃/H₂SO₄, forming a nitro derivative.

    • Sulfonation: Requires fuming H₂SO₄, yielding sulfonic acid at the meta position .

Thiophene Ring

  • Electrophilic substitution :

    • Bromination: Preferentially at the 5-position of thiophene using Br₂/FeCl₃ .

    • Friedel-Crafts alkylation: Limited due to steric hindrance from the pyridine ring .

Comparative Reactivity :

Aromatic SystemNitration Rate (rel.)Sulfonation Rate (rel.)
Dichlorophenyl1.00.8
Thiophene2.53.2

Nucleophilic Substitution on Pyridine

The pyridine ring undergoes nucleophilic attack under SNAr conditions:

  • Amination : Reacts with NH₃/CuSO₄ at 150°C, substituting the 4-methyl group .

  • Methoxylation : Requires NaOMe/DMF at 120°C, yielding 2-(thiophen-2-yl)-4-methoxypyridine .

Mechanistic Insight :
The reaction proceeds via a nitrilium ion intermediate (observed in mass spectrometry ), stabilized by resonance with the thiophene sulfur.

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions:

  • Polyphosphoric acid (PPA) : Forms a fused quinoline-thiophene system at 120°C .

  • Eaton’s reagent : Generates a dihydroquinolinone derivative via amide linkage rearrangement .

Example Pathway :

  • Protonation of amide oxygen by PPA.

  • Nucleophilic attack by thiophene sulfur on the activated carbonyl.

  • Rearrangement and dehydration to yield a tricyclic product .

Reduction

  • Amide to amine : LiAlH₄ reduces the amide to a tertiary amine, though over-reduction of thiophene may occur .

  • Selective reduction : NaBH₄/CeCl₃ selectively reduces the pyridine ring to piperidine .

Oxidation

  • Thiophene oxidation : H₂O₂/CH₃COOH converts thiophene to a sulfone, enhancing electrophilicity .

Cross-Coupling Reactions

The thiophene and pyridine moieties enable catalytic couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the 5-position of thiophene .

  • Buchwald-Hartwig : Amination of pyridine using Xantphos/Pd₂(dba)₃ .

Optimized Conditions :

ReactionCatalystTemp (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃8082
Buchwald-HartwigPd₂(dba)₃/Xantphos10078

Biological Activity Modulation

Structural analogs demonstrate that modifications impact bioactivity:

  • Amide hydrolysis derivatives : Reduced antimicrobial activity compared to parent compound .

  • Thiophene sulfones : Enhanced binding to cytochrome P450 enzymes (EC₅₀ = 120 nM vs. 295 nM for parent) .

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
  • 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide

Uniqueness

3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the thiophenyl-pyridinyl moiety offers potential for electronic interactions and binding affinity.

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H18Cl2N2SC_{19}H_{18}Cl_2N_2S. Its structure features a dichlorophenyl group, a thiophene moiety, and a pyridine ring, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound has been investigated in several studies, highlighting its potential as an inhibitor of key signaling pathways involved in cancer and other diseases.

  • Inhibition of PI3K/AKT/mTOR Pathway : Preliminary studies indicate that this compound may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. Dysregulation of this pathway is commonly associated with various cancers .
  • Antitumor Activity : In vivo studies demonstrated that derivatives similar to this compound exhibit significant antitumor effects in mouse xenograft models. The efficacy appears to correlate with drug exposure levels, suggesting that optimizing dosage could enhance therapeutic outcomes .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several case studies have reported on the biological effects of related compounds:

  • Case Study 1 : A derivative of the compound was tested for its ability to inhibit tumor growth in a xenograft model. Results showed a reduction in tumor size by approximately 50% compared to controls after four weeks of treatment .
  • Case Study 2 : Another study focused on the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other known compounds. The following table summarizes key findings:

Compound NameTarget PathwayBiological EffectReference
Compound API3K/AKT/mTORAntitumor
Compound BNeurotransmitter ModulationNeuroprotective
This compoundPI3K/AKT/mTORAntitumor & Neuroprotective

Research Findings

Recent research has focused on synthesizing and testing various derivatives of this compound:

  • Synthesis Techniques : Microwave-assisted synthesis has been utilized to enhance yield and reduce reaction times for producing related compounds .
  • Pharmacokinetics : Studies assessing the pharmacokinetic profiles reveal that modifications to the chemical structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties .
  • Clinical Implications : The promising preclinical results have led to discussions about advancing these compounds into clinical trials for evaluating their safety and efficacy in humans .

Q & A

Basic: What are the key steps in synthesizing 3-(2,6-dichlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core structure assembly : The dichlorophenyl group is introduced via electrophilic substitution or Suzuki coupling. The thiophene-pyridine moiety is synthesized through cyclization or cross-coupling reactions (e.g., using 2-thiopheneboronic acid with halogenated pyridine derivatives) .

Amide bond formation : The propanamide linker is created by reacting 3-(2,6-dichlorophenyl)propanoic acid with (2-(thiophen-2-yl)pyridin-4-yl)methanamine using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF or CHCl₃) .

Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is confirmed by TLC (Rf values) and melting point analysis .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Structural validation relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Key signals include the dichlorophenyl aromatic protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and the methylene group in the propanamide linker (δ 3.4–3.7 ppm). Carbon signals for the amide carbonyl typically appear at δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content are quantified to validate stoichiometry .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro and cell-based assays?

Methodological Answer:
Contradictions often arise due to differences in assay conditions or compound stability. Strategies include:

  • Metabolic Stability Testing : Use liver microsomes or S9 fractions to assess if hepatic metabolism reduces efficacy in cell assays .
  • Solubility Optimization : Test solubility in assay buffers (e.g., DMSO/PBS mixtures) and use surfactants (e.g., Tween-80) to improve bioavailability .
  • Target Engagement Studies : Employ techniques like thermal shift assays or SPR to verify direct target binding in cellular environments .

Advanced: What structural modifications enhance the compound’s potency against CYP51 enzymes?

Methodological Answer:
SAR studies suggest:

  • Dichlorophenyl Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2,6-positions increases enzyme binding affinity .
  • Thiophene-Pyridine Modifications : Replacing thiophene with furan or adding methyl groups to the pyridine ring improves metabolic stability .
  • Propanamide Linker : Shortening the chain to an acetamide (C2) or introducing sulfone groups enhances solubility without sacrificing activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation by using N95 masks .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can synthetic yields be optimized for large-scale (>10 g) production?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps to improve efficiency .
  • Solvent Selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to facilitate easier purification and reduce toxicity .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions .

Basic: What analytical techniques are used to assess purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Purity >95% is required for biological testing .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .
  • Karl Fischer Titration : Measures residual water content (<0.5% w/w) to ensure stability .

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Methodological Answer:

  • logP Calculation : Experimental logP (e.g., shake-flask method) typically ranges from 3.5–4.2, indicating moderate lipophilicity. This impacts blood-brain barrier permeability and renal clearance .
  • Derivatization : Adding polar groups (e.g., -OH or -COOH) reduces logP and enhances aqueous solubility for IV administration .

Basic: What are common degradation products observed under accelerated stability testing?

Methodological Answer:

  • Hydrolysis : The amide bond may hydrolyze in acidic/basic conditions, yielding 3-(2,6-dichlorophenyl)propanoic acid and (2-(thiophen-2-yl)pyridin-4-yl)methanamine .
  • Oxidation : Thiophene rings can oxidize to sulfoxides, detected via HPLC-MS/MS .

Advanced: What in silico tools predict binding modes with cytochrome P450 isoforms?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with CYP3A4/CYP2D6 active sites. Focus on hydrogen bonds with heme iron and hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER simulations (100 ns) assess binding stability and identify key residues (e.g., Phe304 in CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.